molecular formula C23H23F3N2O3 B7752434 [5-hydroxy-2-methyl-4-(piperidylmethyl)benzo[b]furan-3-yl]-N-[3-(trifluorometh yl)phenyl]carboxamide

[5-hydroxy-2-methyl-4-(piperidylmethyl)benzo[b]furan-3-yl]-N-[3-(trifluorometh yl)phenyl]carboxamide

Cat. No.: B7752434
M. Wt: 432.4 g/mol
InChI Key: MLIQRPOJJQFUOM-UHFFFAOYSA-N
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Description

[5-hydroxy-2-methyl-4-(piperidylmethyl)benzo[b]furan-3-yl]-N-[3-(trifluoromethyl)phenyl]carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[b]furan core, which is known for its diverse biological activities, and a trifluoromethyl group, which often enhances the biological activity and metabolic stability of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-hydroxy-2-methyl-4-(piperidylmethyl)benzo[b]furan-3-yl]-N-[3-(trifluoromethyl)phenyl]carboxamide typically involves multiple steps:

    Formation of the Benzo[b]furan Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidylmethyl Group: This step often involves nucleophilic substitution reactions.

    Attachment of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions.

    Formation of the Carboxamide Linkage: This step involves the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups.

    Reduction: Reduction reactions can occur at the carboxamide group.

    Substitution: The piperidylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the nucleophile used but can include various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound’s potential bioactivity can be explored. The presence of the trifluoromethyl group often enhances the compound’s interaction with biological targets.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. The benzo[b]furan core is known for its pharmacological properties, which could be harnessed for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [5-hydroxy-2-methyl-4-(piperidylmethyl)benzo[b]furan-3-yl]-N-[3-(trifluoromethyl)phenyl]carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the benzo[b]furan core can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    [5-hydroxy-2-methyl-4-(piperidylmethyl)benzo[b]furan-3-yl]-N-[3-(trifluoromethyl)phenyl]carboxamide: This compound is unique due to its specific combination of functional groups.

    Other Benzo[b]furan Derivatives: These compounds share the benzo[b]furan core but differ in their substituents.

    Trifluoromethylated Compounds: These compounds share the trifluoromethyl group but have different core structures.

Uniqueness

The uniqueness of [5-hydroxy-2-methyl-4-(piperidylmethyl)benzo[b]furan-3-yl]-N-[3-(trifluoromethyl)phenyl]carboxamide lies in its combination of a benzo[b]furan core, a piperidylmethyl group, and a trifluoromethyl group. This combination can result in unique biological activities and chemical properties.

Properties

IUPAC Name

5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N2O3/c1-14-20(22(30)27-16-7-5-6-15(12-16)23(24,25)26)21-17(13-28-10-3-2-4-11-28)18(29)8-9-19(21)31-14/h5-9,12,29H,2-4,10-11,13H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIQRPOJJQFUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2CN3CCCCC3)O)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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